2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one
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Overview
Description
2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, with its multiple bromine substitutions, is of particular interest due to its potential reactivity and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one typically involves multi-step organic reactions. One common method includes the bromination of acridine derivatives followed by alkylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in solvents like chloroform or dichloromethane under controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The acridine core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one would depend on its specific application. In biological systems, it might interact with DNA or proteins, leading to various biological effects. The bromine atoms could play a role in enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,7-dibromoacridin-9(10H)-one: Lacks the 2,3-dibromopropyl group.
10-(2,3-dibromopropyl)acridin-9(10H)-one: Lacks the 2,7-dibromo substitutions.
Acridine Orange: A well-known acridine derivative used as a dye.
Uniqueness
2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one is unique due to its multiple bromine substitutions, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C16H11Br4NO |
---|---|
Molecular Weight |
552.9 g/mol |
IUPAC Name |
2,7-dibromo-10-(2,3-dibromopropyl)acridin-9-one |
InChI |
InChI=1S/C16H11Br4NO/c17-7-11(20)8-21-14-3-1-9(18)5-12(14)16(22)13-6-10(19)2-4-15(13)21/h1-6,11H,7-8H2 |
InChI Key |
SHUDKVXGHDMXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(N2CC(CBr)Br)C=CC(=C3)Br |
Origin of Product |
United States |
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